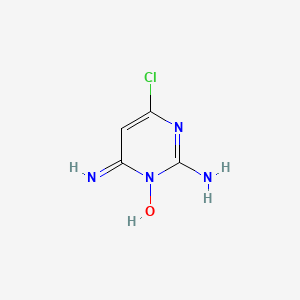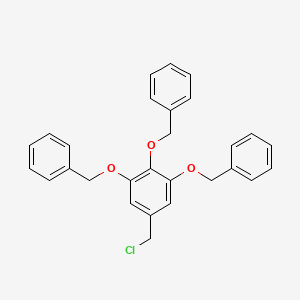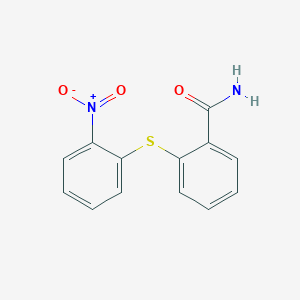
2,6-Diamino-4-chloropyrimidin-1-ium-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diamino-4-chloropyrimidine N-oxide is a heterocyclic compound that has garnered significant interest due to its diverse applications in medicinal chemistry and industrial processes. This compound is known for its role in the synthesis of various pharmacologically active derivatives, particularly in the treatment of conditions such as hypertension and androgenetic alopecia.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diamino-4-chloropyrimidin-1-ium-1-olate typically involves the N-oxidation of 2,6-diamino-4-chloropyrimidine. One common method employs spinel chromite nanocatalysts, such as CoCr2O4, in the presence of hydrogen peroxide (H2O2) in an ethanol solution at 50°C. This method yields the desired product with high efficiency and can be recycled multiple times without significant loss of catalytic activity .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of efficient and green heterogeneous catalysts, such as spinel chromites, is preferred to ensure high yield and sustainability. The reaction conditions are optimized to maintain consistency and quality in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Diamino-4-chloropyrimidine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in ethanol solution at 50°C.
Reduction: Various reducing agents, depending on the desired product.
Substitution: Nucleophiles such as amines or thiols under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted diaminopyrimidine oxides, which have significant pharmacological properties .
Wissenschaftliche Forschungsanwendungen
2,6-Diamino-4-chloropyrimidine N-oxide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Known for its antihypertensive properties and its role in treating androgenetic alopecia by stimulating hair growth.
Industry: Utilized in the production of pharmaceuticals and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2,6-Diamino-4-chloropyrimidin-1-ium-1-olate involves its interaction with specific molecular targets and pathways. For instance, in the treatment of hypertension, it acts as a peripheral vasodilator, reducing vascular resistance to blood flow. In the case of androgenetic alopecia, it increases prostaglandin endoperoxide synthesis, which stimulates hair growth .
Vergleich Mit ähnlichen Verbindungen
- 2,4-Diamino-6-chloropyrimidine
- 2,6-Diamino-4-chloropyrimidine
- 2,6-Diamino-5-nitroso-4-pyrimidinol
Comparison: 2,6-Diamino-4-chloropyrimidine N-oxide is unique due to its N-oxide functional group, which imparts distinct chemical and pharmacological properties. Compared to its analogs, this compound exhibits higher catalytic activity and stability in various reactions, making it a valuable intermediate in the synthesis of pharmacologically active derivatives .
Eigenschaften
Molekularformel |
C4H5ClN4O |
|---|---|
Molekulargewicht |
160.56 g/mol |
IUPAC-Name |
4-chloro-1-hydroxy-6-iminopyrimidin-2-amine |
InChI |
InChI=1S/C4H5ClN4O/c5-2-1-3(6)9(10)4(7)8-2/h1,6,10H,(H2,7,8) |
InChI-Schlüssel |
XGCHTWGTEMOPJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(N(C1=N)O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Amino-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B8613462.png)


![Ethanesulfonic acid, 2-[(1-oxo-2-propenyl)amino]-](/img/structure/B8613483.png)

![2,3,4,5,6,7,8,9-Octahydro-1H-benzo[7]annulen-1-one](/img/structure/B8613501.png)





